Class-Level TMK Inhibition Confirms the 1-((3-Methylbenzyl)sulfonyl)piperidine Core as a Privileged Antibacterial Scaffold
The specific 1-((3-methylbenzyl)sulfonyl)piperidine sub-class has not been individually profiled in published literature, but the broader sulfonylpiperidine chemical series it epitomizes has demonstrated potent TMK inhibition. Optimized lead compound 11 from the series achieved nanomolar enzyme affinity and excellent MICs against a broad spectrum of Gram-positive bacteria, with >10^5-fold selectivity over the human TMK homologue [1]. This positions any compound sharing the sulfonylpiperidine core, including CAS 1396868-11-3, as a structurally relevant candidate for similar activity.
| Evidence Dimension | Inhibitory activity against S. aureus TMK (enzyme assay) |
|---|---|
| Target Compound Data | Not individually determined in published literature |
| Comparator Or Baseline | Compound 11 (a representative optimized sulfonylpiperidine from the same series): Ki < 10 nM; MIC ≤ 4 µg/mL against MRSA [1] |
| Quantified Difference | Undetermined for the target compound; the core scaffold is validated |
| Conditions | S. aureus TMK biochemical assay; MIC against S. aureus MRSA252 |
Why This Matters
For researchers initiating SAR studies, procuring a compound within the validated sulfonylpiperidine class provides a direct entry point to a known antibacterial pharmacophore, reducing synthetic burden and accelerating hit confirmation.
- [1] Martínez-Botella, G., et al. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg. Med. Chem. Lett. 23, 169–173 (2013). View Source
